2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate 2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2287287-77-6
VCID: VC4194586
InChI: InChI=1S/C6H6F3NO3/c7-6(8,9)3-13-5(12)10-1-4(11)2-10/h1-3H2
SMILES: C1C(=O)CN1C(=O)OCC(F)(F)F
Molecular Formula: C6H6F3NO3
Molecular Weight: 197.113

2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate

CAS No.: 2287287-77-6

Cat. No.: VC4194586

Molecular Formula: C6H6F3NO3

Molecular Weight: 197.113

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate - 2287287-77-6

Specification

CAS No. 2287287-77-6
Molecular Formula C6H6F3NO3
Molecular Weight 197.113
IUPAC Name 2,2,2-trifluoroethyl 3-oxoazetidine-1-carboxylate
Standard InChI InChI=1S/C6H6F3NO3/c7-6(8,9)3-13-5(12)10-1-4(11)2-10/h1-3H2
Standard InChI Key BULCNZAVJFXNRD-UHFFFAOYSA-N
SMILES C1C(=O)CN1C(=O)OCC(F)(F)F

Introduction

2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate is a synthetic organic compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications. This compound belongs to the class of azetidine derivatives, which are four-membered ring compounds containing nitrogen. The presence of a trifluoroethyl group and a 3-oxoazetidine moiety makes it an interesting candidate for various chemical transformations and biological studies.

Synthesis Methods

The synthesis of 2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate typically involves the reaction of a suitable azetidine precursor with trifluoroethyl chloroformate or a similar trifluoroethylating agent. The specific conditions for this reaction, including solvents and catalysts, can vary depending on the desired yield and purity of the product. Industrial production might employ optimized conditions to enhance efficiency and reduce environmental impact.

Chemical Reactions and Transformations

2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:

  • Hydrolysis: The trifluoroethyl ester can be hydrolyzed to form the corresponding azetidine-1-carboxylic acid.

  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.

  • Ring-Opening Reactions: The azetidine ring can be opened under certain conditions, leading to the formation of linear derivatives.

Biological and Pharmaceutical Applications

While specific biological activities of 2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate are not well-documented, compounds with similar structures have shown potential in pharmaceutical applications. Azetidine derivatives have been explored for their antimicrobial and anticancer properties, suggesting that further research into the biological activities of this compound could be fruitful.

Research Findings and Data

PropertyValueSource
Molecular FormulaC7_7H6_6F3_3NO3_3
Molecular WeightApproximately 221.13 g/molCalculated
Synthesis MethodReaction with trifluoroethyl chloroformateGeneral Organic Chemistry Principles

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